molecular formula C16H16Cl3N3O2S B2855243 2-(2,4-Dichlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215478-96-8

2-(2,4-Dichlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2855243
CAS No.: 1215478-96-8
M. Wt: 420.73
InChI Key: QOTZWCLHWJLZIQ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic small molecule characterized by a tetrahydrothienopyridine core substituted with a 2,4-dichlorobenzamido group at position 2 and a methyl group at position 6.

Properties

IUPAC Name

2-[(2,4-dichlorobenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O2S.ClH/c1-21-5-4-10-12(7-21)24-16(13(10)14(19)22)20-15(23)9-3-2-8(17)6-11(9)18;/h2-3,6H,4-5,7H2,1H3,(H2,19,22)(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTZWCLHWJLZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=C(C=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that the compound’s antibacterial activity likely depends to a large extent on its electronic structure. This suggests that the compound may interact with its targets through electronic interactions, possibly involving the formation of hydrogen bonds or other types of non-covalent interactions.

Pharmacokinetics

It is known that similar compounds have been synthesized and tested for their antibacterial activity, suggesting that they have sufficient bioavailability to exert their effects.

Result of Action

It is known that similar compounds have been shown to inhibit the growth of certain bacteria, suggesting that they may exert their effects by interfering with essential cellular processes in these organisms.

Action Environment

It is known that similar compounds have been synthesized and tested for their antibacterial activity, suggesting that they may be stable and effective under a variety of conditions.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The tetrahydrothienopyridine scaffold is a privileged structure in medicinal chemistry. Key structural variations among analogs include:

Compound Substituents Core Modifications
Target Compound 2-(2,4-Dichlorobenzamido), 6-methyl Tetrahydrothieno[2,3-c]pyridine
Tinoridine Hydrochloride () 2-amino, 3-ethoxycarbonyl, 6-benzyl Tetrahydrothieno[2,3-c]pyridine
TNF-α Inhibitors () Varied substituents at positions 2, 3, and 6 Tetrahydrothieno[2,3-c]pyridine
ADP Receptor Antagonists () 2-carboxamide, 6-aryl/alkyl groups Tetrahydrothieno[2,3-c]pyridine
Anti-Mycobacterial Derivatives () 2,6-disubstituted carboxamides Tetrahydrothieno[2,3-c]pyridine

Key Observations :

  • The 2,4-dichlorobenzamido group in the target compound may enhance lipophilicity and receptor binding compared to simpler substituents (e.g., amino or ethoxycarbonyl groups in Tinoridine) .
  • The 6-methyl group could improve metabolic stability relative to bulkier substituents (e.g., benzyl in Tinoridine) .

Bioactivity Comparison

Anti-Inflammatory Activity
  • Tinoridine Hydrochloride: Exhibits rapid oral absorption (peak plasma concentration in 30 minutes) and potent anti-inflammatory effects, surpassing aspirin and phenylbutazone in preclinical models .
  • TNF-α Inhibitors (): Derivatives with electron-withdrawing substituents (e.g., nitro or chloro groups) show nanomolar inhibition of TNF-α production in rat blood. The target compound’s dichlorobenzamido group may similarly enhance TNF-α suppression .
Antiplatelet Activity
  • ADP Receptor Antagonists () : Compound C1 (6-aryl-substituted derivative) demonstrated superior activity to ticlopidine, a first-generation antiplatelet drug. The target compound’s 2,4-dichlorobenzamido group could modulate ADP receptor affinity, though experimental validation is needed .
Anti-Mycobacterial Activity
  • QSAR Models (): 2,6-Disubstituted carboxamides showed predictive anti-mycobacterial activity.

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step organic reactions, with strict control over temperature, solvent choice (e.g., acetic anhydride or ethanol), and reaction duration to maximize yield and purity . Key steps include cyclization of thiophene-pyridine precursors and amide bond formation. Analytical techniques like HPLC and NMR are essential for monitoring intermediates and confirming structural integrity . For example, proton NMR can verify the presence of methyl and dichlorobenzamido groups, while HPLC ensures >95% purity .

Q. How can researchers validate the molecular structure of this compound?

X-ray crystallography is the gold standard for resolving 3D conformation, particularly for confirming stereochemistry and substituent positions . If crystallography is unavailable, computational methods (e.g., DFT calculations) paired with NMR (e.g., 13C^{13}\text{C} and 1H^{1}\text{H} spectra) can cross-validate bond connectivity and functional groups. For instance, the dichlorobenzamido group’s aromatic protons appear as distinct doublets in the 7.0–8.0 ppm range .

Q. What methodologies are recommended for initial pharmacological target identification?

Begin with in silico docking studies using the compound’s 3D structure to predict interactions with receptors like neurotransmitter transporters or kinases . Follow this with in vitro binding assays (e.g., radioligand displacement or fluorescence polarization) to quantify affinity. For example, similar tetrahydrothieno-pyridine analogs showed nanomolar binding to serotonin receptors, suggesting potential neurological targets .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data across different experimental models?

Contradictions may arise from variations in cell permeability, metabolic stability, or assay conditions. Conduct parallel studies in in vitro (e.g., cell-free enzymatic assays) and in vivo (e.g., rodent models) systems to isolate confounding factors . Structural analogs with electron-withdrawing substituents (e.g., dichloro groups) often exhibit enhanced stability but reduced solubility, which can explain discrepancies in cellular vs. acellular assays .

Q. What strategies improve metabolic stability without compromising target affinity?

Modify substituents on the dichlorobenzamido or tetrahydrothieno-pyridine moieties to block oxidative metabolism. For example, introducing methyl or methoxy groups at specific positions can reduce CYP450-mediated degradation . Use liver microsomal assays to quantify metabolic half-life and LC-MS to identify degradation products.

Q. How can researchers investigate the role of stereochemistry in biological activity?

Separate enantiomers via chiral chromatography (e.g., using amylose-based columns) and test each for activity . Molecular dynamics simulations can predict how stereochemical differences alter binding pocket interactions. For example, the (R)-enantiomer of a related compound showed 10-fold higher potency due to optimal hydrogen bonding with a kinase active site .

Methodological Notes

  • Synthetic Challenges : The dichlorobenzamido group’s electron-withdrawing nature may slow amide coupling; use coupling agents like HATU or DCC to improve efficiency .
  • Data Validation : Cross-reference NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw) to confirm assignments .
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) to calibrate assay sensitivity and minimize false negatives .

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